molecular formula C17H18N4O B6040141 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B6040141
M. Wt: 294.35 g/mol
InChI Key: YHAZMOINLGXXOA-UHFFFAOYSA-N
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Description

7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to have an effect on the activity of enzymes and proteins involved in cell growth and proliferation, as well as inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one are complex and varied. This compound has been shown to have an effect on various cellular processes, including cell growth, proliferation, and apoptosis. Additionally, this compound has been shown to have an effect on inflammation and immune response, suggesting potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages and limitations of 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one for lab experiments are important to consider. One advantage of this compound is its potential for use as a therapeutic agent in the treatment of various diseases. Additionally, this compound has been shown to have an effect on various cellular processes, making it a potentially useful tool for studying these processes in the lab. However, limitations include the complex synthesis method required to obtain this compound, as well as the limited understanding of its mechanism of action.

Future Directions

There are many potential future directions for research involving 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One potential direction is the further study of its potential as a therapeutic agent in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various cellular processes. Finally, the synthesis of related compounds with similar structures and potential biological activity may also be of interest for future research.

Synthesis Methods

The synthesis of 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been achieved through a multi-step process involving the use of various reagents and catalysts. The specific details of this synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise and precision.

Scientific Research Applications

The potential applications of 7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in scientific research are varied and extensive. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

properties

IUPAC Name

11-[2-(cyclohexen-1-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17-14-12-18-16-6-9-19-21(16)15(14)8-11-20(17)10-7-13-4-2-1-3-5-13/h4,6,8-9,11-12H,1-3,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZMOINLGXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C=CC3=C(C2=O)C=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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